molecular formula C15H12Cl2O3 B2956185 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832737-35-6

3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No. B2956185
CAS RN: 832737-35-6
M. Wt: 311.16
InChI Key: XYCPUBJXMFFJPH-UHFFFAOYSA-N
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Description

“3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound . It has a molecular weight of 311.16 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C15H12Cl2O3/c1-19-13-6-5-10(8-18)7-11(13)9-20-14-4-2-3-12(16)15(14)17/h2-8H,9H2,1H3 .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 311.16 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.

Scientific Research Applications

Photostability Enhancement

A study by Arsenyev et al. (2016) explored the photostability of various benzaldehydes. They found that replacing a methoxy substituent with a CH2OMe group in certain benzaldehydes substantially increases their photostability in benzene. This finding could be relevant for enhancing the stability of 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde in similar applications (Arsenyev et al., 2016).

Photoreactions in Organic Synthesis

Plíštil et al. (2006) demonstrated the use of benzaldehydes in photoreactions. They reported high chemical yields of indanone derivatives from the photolysis of specific benzaldehydes. This research indicates potential applications of this compound in the field of organic synthesis (Plíštil et al., 2006).

Antibacterial Properties

Chohan et al. (2003) investigated the antibacterial properties of Schiff bases derived from various benzaldehydes, including methoxy-substituted ones. The study suggests potential antibacterial applications for this compound derivatives (Chohan et al., 2003).

Anticancer Activity

Lawrence et al. (2003) synthesized fluoro-substituted benzaldehydes and explored their in vitro anticancer properties. Although the study did not specifically use this compound, it highlights the potential of similar compounds in anticancer research (Lawrence et al., 2003).

Synthesis of 1,2,4-Triazole Derivatives

Bektaş et al. (2007) synthesized various triazole derivatives using 4-methoxybenzaldehyde. This research could indicate the utility of this compound in synthesizing novel triazole compounds with potential antimicrobial activities (Bektaş et al., 2007).

Ab Initio and DFT Studies

A study by Arslan and Algül (2007) on the molecular structure and vibrational frequencies of methoxy-substituted benzaldehydes could inform similar research on this compound. These studies are crucial for understanding the electronic and structural properties of such compounds (Arslan & Algül, 2007).

properties

IUPAC Name

3-[(2,6-dichlorophenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-6-5-10(8-18)7-11(14)9-20-15-12(16)3-2-4-13(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCPUBJXMFFJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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